molecular formula C13H17N3O3 B6616819 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid CAS No. 1492876-28-4

1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid

Cat. No.: B6616819
CAS No.: 1492876-28-4
M. Wt: 263.29 g/mol
InChI Key: XGXBGGXEVYMMOV-UHFFFAOYSA-N
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Description

1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid is a versatile chemical compound with a unique structure that opens doors to various applications in scientific research. This compound has shown promise in drug discovery, biochemistry studies, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Azepane derivatives: These compounds share the azepane ring structure and have similar chemical properties and reactivity.

    Pyridine derivatives: These compounds contain the pyridine ring and exhibit comparable biological activities and applications.

Uniqueness

1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid stands out due to its unique combination of the pyridine and azepane moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-12(17)10-8-9(5-6-15-10)16-7-3-1-2-4-11(16)13(18)19/h5-6,8,11H,1-4,7H2,(H2,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXBGGXEVYMMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C2=CC(=NC=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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